molecular formula C15H19N5O2 B12230058 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12230058
M. Wt: 301.34 g/mol
InChI Key: FBSIHHITMYHIQW-UHFFFAOYSA-N
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Description

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H19N5O2/c16-10-13-3-4-17-15(18-13)20-5-1-2-12(11-20)14(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2

InChI Key

FBSIHHITMYHIQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C#N)C(=O)N3CCOCC3

Origin of Product

United States

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